molecular formula C6H11N3O3 B3128212 ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate CAS No. 338791-47-2

ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate

Cat. No.: B3128212
CAS No.: 338791-47-2
M. Wt: 173.17 g/mol
InChI Key: IPAHOCDJVYEYHV-HWKANZROSA-N
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Description

Ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate is an organic compound that features a unique structure with both amino and formylhydrazinyl groups. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the introduction of an amino group. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Acidic or basic catalysts depending on the specific reaction step

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ethyl (E)-3-amino-3-(2-carboxyhydrazinyl)prop-2-enoate

    Reduction: Ethyl (E)-3-amino-3-(2-hydroxyhydrazinyl)prop-2-enoate

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate involves its interaction with various molecular targets. The formylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2-hydroxyhydrazinyl)prop-2-enoate
  • Ethyl 3-amino-3-(2-carboxyhydrazinyl)prop-2-enoate
  • Ethyl 3-amino-3-(2-methylhydrazinyl)prop-2-enoate

Uniqueness

Ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate is unique due to the presence of both amino and formylhydrazinyl groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(7)9-8-4-10/h3-4,9H,2,7H2,1H3,(H,8,10)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAHOCDJVYEYHV-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/NNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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